molecular formula C6H9NO2 B15220555 (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one

Katalognummer: B15220555
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: DLEQUIVTNNWTMT-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the azabicyclo family, which is known for its unique structural features and significant biological activities. The presence of the oxygen and nitrogen atoms in the bicyclic framework makes it an interesting subject for various chemical and biological studies.

Analyse Chemischer Reaktionen

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield amines. Substitution reactions often involve nucleophiles such as halides or hydroxides, leading to the formation of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

This compound has significant potential in various scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, particularly in the field of drug discovery. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals. Additionally, in the industrial sector, it is used in the synthesis of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one can be compared with other similar compounds such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the position and type of heteroatoms present. For example, 8-azabicyclo[3.2.1]octane contains a nitrogen atom at a different position, which can lead to different chemical and biological properties. The unique combination of oxygen and nitrogen in this compound makes it distinct and potentially more versatile in various applications .

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

(1S,5S)-6-oxa-3-azabicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C6H9NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-5,7H,1-3H2/t4-,5-/m0/s1

InChI-Schlüssel

DLEQUIVTNNWTMT-WHFBIAKZSA-N

Isomerische SMILES

C1[C@H]2CO[C@H](C2=O)CN1

Kanonische SMILES

C1C2COC(C2=O)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.